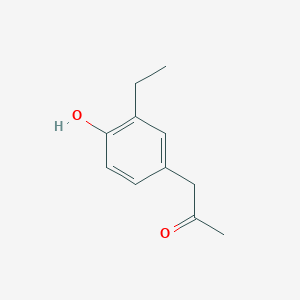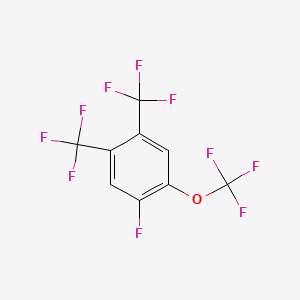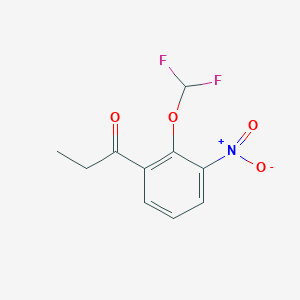
1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one is an organic compound with the molecular formula C10H10F2NO4. This compound is characterized by the presence of a difluoromethoxy group and a nitro group attached to a phenyl ring, which is further connected to a propanone moiety. It is a specialty chemical often used in research and development due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethoxy)aniline and 3-nitrobenzaldehyde.
Reaction Conditions: The key steps involve nitration, followed by a condensation reaction. The nitration of 2-(difluoromethoxy)aniline is carried out using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Condensation Reaction: The nitrated product is then subjected to a condensation reaction with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethoxy and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one can be compared with similar compounds such as:
1-(2-(Difluoromethoxy)phenyl)propan-1-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains additional methoxy and triazolyl groups, leading to unique properties and applications.
1-(furan-2-yl)propan-1-one:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H9F2NO4 |
|---|---|
Molekulargewicht |
245.18 g/mol |
IUPAC-Name |
1-[2-(difluoromethoxy)-3-nitrophenyl]propan-1-one |
InChI |
InChI=1S/C10H9F2NO4/c1-2-8(14)6-4-3-5-7(13(15)16)9(6)17-10(11)12/h3-5,10H,2H2,1H3 |
InChI-Schlüssel |
WGDFQSIJUNQRBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14055861.png)

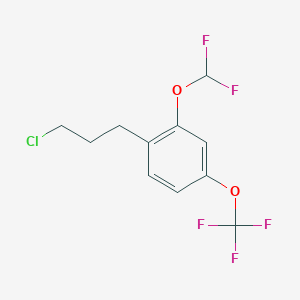



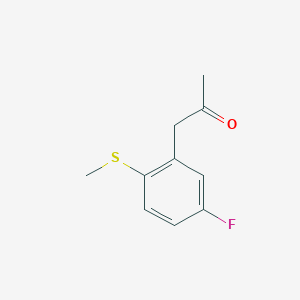
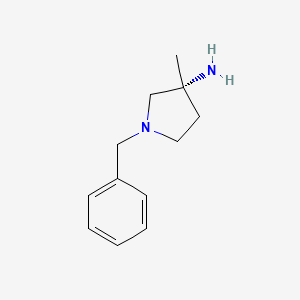
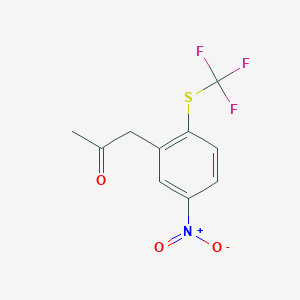
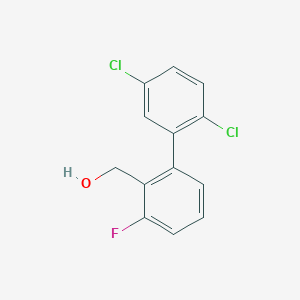
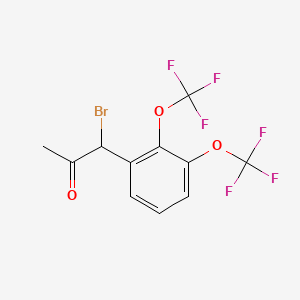
![1H-Indole-5-carbonitrile, 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14055945.png)
